(5Z)-5-(3-bromobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and propenyloxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazolothiazole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining bromophenyl and propenyloxyphenyl derivatives with triazolothiazole intermediates under controlled conditions.
Cyclization Reactions: Formation of the triazolothiazole ring system through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification processes. Industrial methods may also involve continuous flow synthesis to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The bromophenyl and propenyloxyphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The triazolothiazole core can interact with various biological pathways, potentially inhibiting or activating specific cellular functions.
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler compound with an allyl group, known for its use in polymer synthesis and as a precursor in pharmaceuticals.
Carbonyl Compounds: Compounds with a carbonyl group (C=O) that undergo similar reactions, such as oxidation and reduction.
Uniqueness
(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its complex structure, which combines multiple functional groups and a triazolothiazole core. This unique combination enhances its potential for diverse biological activities and applications in various fields.
Properties
Molecular Formula |
C20H14BrN3O2S |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14BrN3O2S/c1-2-10-26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)12-13-4-3-5-15(21)11-13/h2-9,11-12H,1,10H2/b17-12- |
InChI Key |
NZJVLGPWZRNHLZ-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
Origin of Product |
United States |
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